Pseurotin

Antifungal Chitin Synthase Enzyme Inhibition

Pseurotin A is the validated reference standard for chitin synthase inhibition (IC50 81 μM) and IgE suppression (IC50 3.6 μM). Critical differentiation: this compound is INACTIVE in antiseizure assays—procuring the incorrect analog yields null experimental results. For IgE studies requiring maximal potency, 10-deoxypseurotin A offers ~55-fold greater activity (IC50 0.066 μM). Pseurotin A is best suited for chitin synthase enzymatic studies (not whole-cell antifungal screening), glioma metabolic reprogramming research targeting PKM2/LDH5, and as a baseline IgE inhibitor. Subtle structural variations among pseurotin family members produce order-of-magnitude potency differences—generic interchange is scientifically untenable. Verify your application-matched analog before ordering.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B1257602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseurotin
Synonymspseurotin
pseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19?,21+,22+/m0/s1
InChIKeySLYDIPAXCVVRNY-BBJHAQHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseurotin Chemical Procurement: Fungal Spirocyclic Metabolite Class and Baseline Characteristics


Pseurotin refers to a family of fungal secondary metabolites possessing a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure [1]. Pseurotin A, the most extensively studied member of this family, is a spirocyclic natural product first isolated from Pseudeurotium ovalis (later reclassified as Aspergillus fumigatus) and is biosynthesized via a hybrid polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) pathway [2][3]. The pseurotin family exhibits a broad range of bioactivities, including chitin synthase inhibition, immunoglobulin E (IgE) suppression, neuritogenic activity, and antiglioma effects [4]. These diverse activities stem from subtle structural variations, particularly modifications at the C-8 methoxy, C-10 deoxy, and C-11 positions, which dramatically alter potency and selectivity profiles across different assays [5].

Why Generic Substitution Fails for Pseurotin: Structural Determinants of Differential Activity


The pseurotin family exemplifies the critical principle that minor structural modifications can yield order-of-magnitude differences in biological potency and even binary on/off functional activity. For instance, 8-O-demethylpseurotin A differs from pseurotin A only by the absence of a single methoxy group at the C-8 position, yet this modification reduces chitin synthase inhibitory potency by more than half (IC50 192 μM vs. 81 μM) [1]. More dramatically, 10-deoxypseurotin A, another close structural analog, exhibits an IgE suppression IC50 of 0.066 μM, representing approximately a 55-fold enhancement in potency over the parent pseurotin A (IC50 = 3.6 μM) [2]. In antiseizure screening, pseurotin A2 and azaspirofuran A were identified as active hits while multiple other pseurotin analogs (pseurotin A, pseurotin F1, 11-O-methylpseurotin A, pseurotin D, azaspirofuran B) were completely inactive in the same zebrafish PTZ seizure model [3]. These stark activity cliffs underscore that generic interchange among pseurotin family members is scientifically untenable; procurement decisions must be guided by the specific structural identity matched to the intended research application.

Pseurotin Product-Specific Quantitative Evidence: Direct Comparator Data for Procurement Decisions


Chitin Synthase Inhibition: Pseurotin A vs. 8-O-Demethylpseurotin A – 2.4-Fold Potency Advantage

Pseurotin A inhibits solubilized chitin synthase with an IC50 of 81 μM, demonstrating 2.4-fold greater potency than its close structural analog 8-O-demethylpseurotin A, which exhibits an IC50 of 192 μM under identical assay conditions [1]. Both compounds inhibit the membrane-bound form of the enzyme but lack direct antifungal or antibacterial activity in whole-cell assays [2].

Antifungal Chitin Synthase Enzyme Inhibition

IgE Suppression SAR: 10-Deoxypseurotin A vs. Pseurotin A – 55-Fold Enhanced Potency

Structure-activity relationship studies of pseurotin analogs revealed that 10-deoxypseurotin A inhibits IgE production with an IC50 of 0.066 μM, representing an approximately 55-fold enhancement in potency compared to the parent pseurotin A (IC50 = 3.6 μM) [1][2]. This SAR finding was elucidated through systematic chemical modification of pseurotin A and evaluation in IgE production assays using stimulated B-cells [3].

Immunology Allergy IgE Inhibition

Cytotoxicity Profile: Pseurotin A vs. Cycloaspeptide A – Favorable Therapeutic Window Assessment

In a direct comparative cytotoxicity assessment using human lung fibroblasts, pseurotin A and the co-isolated cyclic peptide cycloaspeptide A both exhibited low cytotoxicity with IC50 ≥ 1000 μM [1]. This high IC50 value establishes a substantial window between cytotoxic concentrations and concentrations required for bioactivity endpoints such as IgE suppression (IC50 = 3.6 μM) and antibacterial effects (IC50 = 112-220 μg/mL) [2][3].

Cytotoxicity Drug Safety Selectivity

Antiglioma Activity: Pseurotin A Exhibits Potent and Broad-Spectrum Inhibition Across Glioma Cell Lines

Pseurotin A demonstrates potent antiproliferative activity against four different glioma cell lines, with IC50 values ranging from 0.51 to 29.3 μM [1]. The compound's antiglioma mechanism involves downregulation of glycolytic enzymes PKM2 and LDH5, coupled with upregulation of TCA cycle and oxidative phosphorylation regulators PDHB, ATPB, and Cyto-C, representing a multi-target metabolic reprogramming strategy distinct from conventional cytotoxic agents [2].

Oncology Glioma Metabolic Regulation

Antibacterial Activity: Pseurotin A Exhibits Differential Potency Against Two Phytopathogenic Bacterial Species

Pseurotin A demonstrates moderate and differential antibacterial activity against two phytopathogenic bacteria, with IC50 values of 220 μg/mL against Erwinia carotovora and 112 μg/mL against Pseudomonas syringae [1][2]. This represents a 2-fold difference in potency between the two species, suggesting species-specific mechanisms of action or differential uptake/metabolism.

Antibacterial Phytopathology Natural Product

Antiseizure Activity Cliff: Pseurotin A2 and Azaspirofuran A Are Active Hits While Six Close Analogs Are Inactive

In a systematic zebrafish PTZ seizure screen of seven heterospirocyclic γ-lactams, pseurotin A2 and azaspirofuran A were identified as active antiseizure hits, while five other close chemical analogs—pseurotin A, pseurotin F1, 11-O-methylpseurotin A, pseurotin D, and azaspirofuran B—were completely inactive [1][2]. Both active compounds also ameliorated PTZ-induced epileptiform discharges in electrophysiological recordings from zebrafish midbrain and demonstrated dose-dependent seizure duration reduction in the mouse 6 Hz (44 mA) psychomotor seizure model [3].

Neurology Epilepsy Antiseizure

Pseurotin Procurement Guidance: Validated Research and Industrial Application Scenarios


Chitin Synthase Inhibition Studies in Fungal Biology Research

Pseurotin A (CAS 58523-30-1) is the preferred compound for competitive chitin synthase inhibition studies, demonstrating an IC50 of 81 μM against the solubilized enzyme—2.4-fold more potent than its 8-O-demethyl analog [1]. This application is particularly relevant for researchers investigating fungal cell wall biosynthesis, mechanism of action studies of chitin synthase inhibitors, or screening assays where maximal enzyme inhibition is required. Note that pseurotin A does not exhibit direct antifungal activity in whole-cell assays, making it most suitable for biochemical and enzymatic studies rather than live-cell antifungal screening [2].

Immunoglobulin E (IgE) Suppression and Allergy Research

For IgE suppression studies, researchers must carefully select the appropriate pseurotin analog based on required potency. Pseurotin A (IC50 = 3.6 μM) serves as the baseline reference compound [3]. However, for applications requiring maximum IgE inhibition potency, 10-deoxypseurotin A (IC50 = 0.066 μM) offers approximately 55-fold enhanced activity and should be preferentially procured [4]. Both compounds inhibit IgE production in stimulated B-cells and act via JAK/STAT signaling pathway modulation [5]. The low cytotoxicity of pseurotin A (IC50 ≥ 1000 μM in human fibroblasts) supports its use in cellular assays without confounding cytotoxic effects [6].

Glioma and Tumor Metabolism Research

Pseurotin A is a validated tool compound for investigating tumor metabolic reprogramming in glioma research. The compound inhibits proliferation of multiple glioma cell lines with IC50 values ranging from 0.51 to 29.3 μM [7]. Its unique mechanism involves downregulation of glycolytic enzymes PKM2 and LDH5 and upregulation of oxidative phosphorylation regulators, distinguishing it from conventional cytotoxic agents [8]. This metabolic targeting profile makes pseurotin A particularly valuable for studies of the Warburg effect, cancer cell metabolism, and metabolic enzyme regulation in glioblastoma models.

Antiseizure Drug Discovery and Neurological Research

Critical finding: Pseurotin A is INACTIVE in antiseizure assays. Researchers pursuing antiseizure applications must specifically procure pseurotin A2 or azaspirofuran A, both of which were identified as active hits in zebrafish PTZ seizure models while six other pseurotin/azaspirofuran analogs (including pseurotin A, pseurotin D, pseurotin F1, 11-O-methylpseurotin A, and azaspirofuran B) were completely inactive [9]. Both active compounds additionally demonstrated efficacy in the mouse 6 Hz psychomotor seizure model and exhibit favorable drug-like properties in ADMET assessment [10]. This represents a binary activity cliff where procurement of the incorrect analog will yield null experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseurotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.